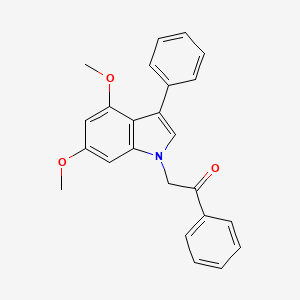
Ethanone, 2-(4,6-dimethoxy-3-phenyl-1H-indol-1-yl)-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 2-(4,6-dimethoxy-3-phenyl-1H-indol-1-yl)-1-phenyl- is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a unique structure with two phenyl groups and a dimethoxy substitution on the indole ring, which may contribute to its distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-(4,6-dimethoxy-3-phenyl-1H-indol-1-yl)-1-phenyl- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Dimethoxy Substitution:
Phenyl Group Addition: The phenyl groups can be introduced via Friedel-Crafts acylation or alkylation reactions using benzene derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 2-(4,6-dimethoxy-3-phenyl-1H-indol-1-yl)-1-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl or indole rings, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethanone, 2-(4,6-dimethoxy-3-phenyl-1H-indol-1-yl)-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
2-Phenylindole: A simpler indole derivative with one phenyl group.
4,6-Dimethoxyindole: An indole derivative with dimethoxy substitution but lacking the phenyl groups.
Uniqueness
Ethanone, 2-(4,6-dimethoxy-3-phenyl-1H-indol-1-yl)-1-phenyl- is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to other indole derivatives.
Propiedades
Número CAS |
827024-89-5 |
|---|---|
Fórmula molecular |
C24H21NO3 |
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
2-(4,6-dimethoxy-3-phenylindol-1-yl)-1-phenylethanone |
InChI |
InChI=1S/C24H21NO3/c1-27-19-13-21-24(23(14-19)28-2)20(17-9-5-3-6-10-17)15-25(21)16-22(26)18-11-7-4-8-12-18/h3-15H,16H2,1-2H3 |
Clave InChI |
QHGYRZMETPNEAL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C(=C1)OC)C(=CN2CC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-(3-Methylbutylidene)amino]ethan-1-ol](/img/structure/B14203618.png)
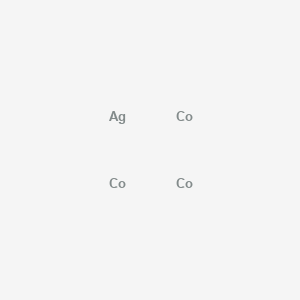
![1-Azaspiro[3.5]non-5-ene-2,7-dione, 1,5,9-trimethoxy-](/img/structure/B14203632.png)
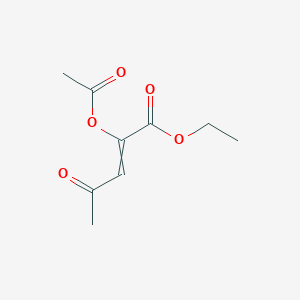

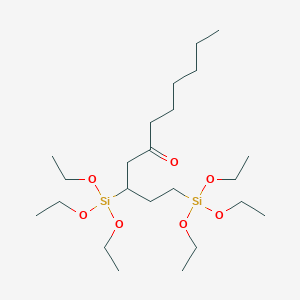
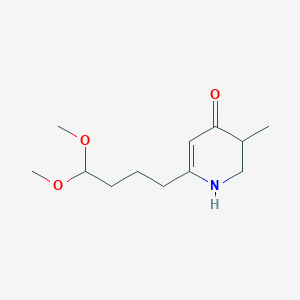
![3,6-Dicyclohexyl-1H,4H-furo[3,4-c]furan-1,4-dione](/img/structure/B14203684.png)
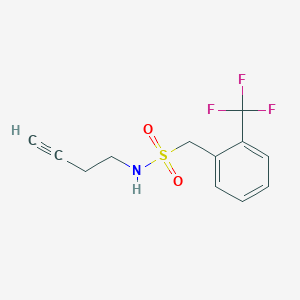
![2-[(2R,3S,5R)-2,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14203714.png)
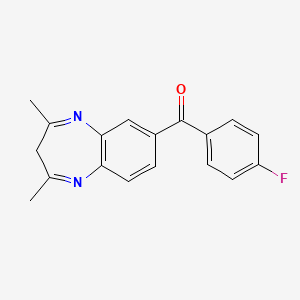

![5-[(7-{4-[(4-Butylphenyl)ethynyl]phenyl}-7-oxoheptyl)amino]-2-fluorobenzoic acid](/img/structure/B14203729.png)
![N~1~-[(4-Methoxyphenyl)methyl]-N~4~-phenylbut-2-enediamide](/img/structure/B14203733.png)
